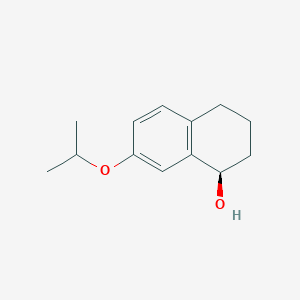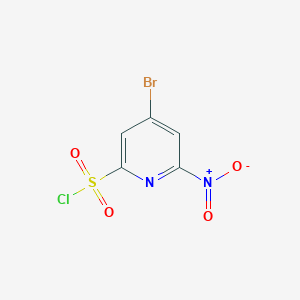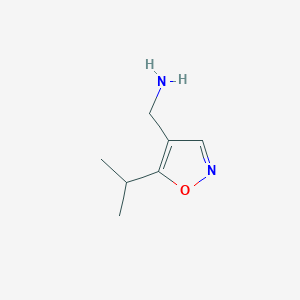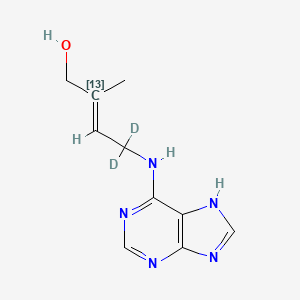
2,3-Dimethyl-3-octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-3-octene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C10H20, and it is a branched hydrocarbon with two methyl groups attached to the third carbon of the octene chain. This compound is part of a broader class of unsaturated hydrocarbons, which are known for their reactivity due to the presence of double bonds.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-3-octene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, 2,3-dimethyl-3-octanol can be dehydrated using an acid catalyst such as sulfuric acid or phosphoric acid to yield this compound. The reaction typically requires heating to facilitate the elimination of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons or the oligomerization of smaller alkenes. Catalysts such as zeolites or metal oxides are often employed to enhance the efficiency and selectivity of the reaction.
化学反应分析
Types of Reactions
2,3-Dimethyl-3-octene undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: The addition of hydrogen in the presence of a metal catalyst (e.g., palladium, platinum) to convert the alkene into an alkane.
Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond to form dihalogenated products.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to form alkyl halides.
Oxidation: Reactions with oxidizing agents such as potassium permanganate or ozone to form diols or carbonyl compounds.
Common Reagents and Conditions
Hydrogenation: Requires a metal catalyst and hydrogen gas under moderate pressure and temperature.
Halogenation: Typically performed at room temperature using halogen gases or halogenated solvents.
Hydrohalogenation: Carried out with hydrogen halides in an inert solvent.
Oxidation: Conducted with oxidizing agents in aqueous or organic solvents.
Major Products Formed
Hydrogenation: Produces 2,3-dimethyloctane.
Halogenation: Yields 2,3-dimethyl-3,4-dihalo-octane.
Hydrohalogenation: Forms 2,3-dimethyl-3-halo-octane.
Oxidation: Results in diols or carbonyl compounds depending on the oxidizing agent used.
科学研究应用
2,3-Dimethyl-3-octene has various applications in scientific research and industry:
Chemistry: Used as a model compound to study the reactivity of alkenes and the mechanisms of addition reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug synthesis or as a precursor to biologically active molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.
作用机制
The reactivity of 2,3-dimethyl-3-octene is primarily due to the presence of the carbon-carbon double bond, which acts as a site for various addition reactions. The double bond can interact with electrophiles, leading to the formation of carbocation intermediates that undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
相似化合物的比较
2,3-Dimethyl-3-octene can be compared with other similar alkenes such as:
2,3-Dimethyl-2-octene: Another isomer with the double bond at a different position.
3-Octene: A straight-chain alkene without branching.
2-Octene: An alkene with the double bond at the second position.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions.
属性
分子式 |
C10H20 |
|---|---|
分子量 |
140.27 g/mol |
IUPAC 名称 |
(E)-2,3-dimethyloct-3-ene |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h8-9H,5-7H2,1-4H3/b10-8+ |
InChI 键 |
JALWYNJFGYTGKB-CSKARUKUSA-N |
手性 SMILES |
CCCC/C=C(\C)/C(C)C |
规范 SMILES |
CCCCC=C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)



![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)


![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)

![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)



